- Iron-catalyzed arene C-H hydroxylation, Science (Washington, 2021, 374(6563), 77-81
Cas no 2138-22-9 (4-Chlorocatechol)
4-Chlorocatechol Chemical and Physical Properties
Names and Identifiers
-
- 4-Chlorobenzene-1,2-diol
- 4-Chlorocatechol
- 4-Chloro-1,2-Dihydroxybenzene
- 4-Chloropyrocatechol
- Chlorinated Phenolics - Mix C
- 1,2-Benzenediol,4-chloro
- 1,2-dihydroxy 4-chlorobenzene
- 3,4-dihydroxychlorobenzene
- 4-Chloro-1,2-benzenediol
- 4-Chlorocatechol1000µg
- EINECS 218-381-9
- p-Cl-catechol
- Pyrocatechol,4-chloro
- 1,2-Benzenediol, 4-chloro-
- Pyrocatechol, 4-chloro-
- 4-Chloro catechol
- 4-Chloro-benzene-1,2-diol
- I01EXU3P3J
- WWOBYPKUYODHDG-UHFFFAOYSA-N
- PubChem2215
- 4-Chloro-Pyrocatechol
- bmse000420
- 1,2-Benzenediol,4-chloro-
- 4-chloranylbenzene-1,2-diol
- 4-Chloro-1,2-benzened
- 1,2-Benzenediol, 4-chloro-; Pyrocatechol, 4-chloro- (6CI,7CI,8CI); 4-Chloro-1,2-benzenediol; 4-Chloro-1,2-dihydroxybenzene; 4-Chlorocatechol; 4-Chloropyrocatechol
- 4-06-00-05614 (Beilstein Handbook Reference)
- A815301
- BRN 1907691
- CAA13822
- MFCD00059614
- CS-0128330
- 4-Chlorocatechol, 97%
- EN300-114668
- C02375
- SCHEMBL70036
- Q27103321
- HY-133597
- FT-0618259
- J-014023
- 4CL
- AKOS015889818
- 2138-22-9
- NS00026852
- PD157484
- UNII-I01EXU3P3J
- 4-Chloro-1,2-benzenediol #
- CHEBI:27772
- InChI=1/C6H5ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9
- DTXSID7022176
- DB-045563
- 218-381-9
- DTXCID902176
-
- MDL: MFCD00059614
- Inchi: 1S/C6H5ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
- InChI Key: WWOBYPKUYODHDG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)O)O
- BRN: 1907691
Computed Properties
- Exact Mass: 143.99800
- Monoisotopic Mass: 143.997807
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: 2.3
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.2558 (rough estimate)
- Melting Point: 88.0 to 93.0 deg-C
- Boiling Point: 140°C/10.5mmHg(lit.)
- Flash Point: 115.3
- Refractive Index: 1.4620 (estimate)
- PSA: 40.46000
- LogP: 1.75120
- Sensitiveness: Sensitive to air
- Solubility: Not determined
4-Chlorocatechol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:UN 1759 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
- RTECS:UX1490000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Packing Group:II
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
- Packing Group:II
- Storage Condition:Keep it tightly closed.
4-Chlorocatechol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
4-Chlorocatechol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046758-5g |
4-Chlorocatechol |
2138-22-9 | 98% | 5g |
£67.00 | 2022-02-28 | |
| Fluorochem | 046758-25g |
4-Chlorocatechol |
2138-22-9 | 98% | 25g |
£268.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153242-100g |
4-Chlorocatechol |
2138-22-9 | >98.0%(GC) | 100g |
¥8403.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153242-1g |
4-Chlorocatechol |
2138-22-9 | >98.0%(GC) | 1g |
¥136.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153242-25G |
4-Chlorocatechol |
2138-22-9 | >98.0%(GC) | 25g |
¥2242.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153242-5G |
4-Chlorocatechol |
2138-22-9 | >98.0%(GC) | 5g |
¥621.90 | 2023-09-03 | |
| Alichem | A014002872-250mg |
3,4-Dihydroxychlorobenzene |
2138-22-9 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A014002872-500mg |
3,4-Dihydroxychlorobenzene |
2138-22-9 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Alichem | A014002872-1g |
3,4-Dihydroxychlorobenzene |
2138-22-9 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| Fluorochem | 046758-1g |
4-Chlorocatechol |
2138-22-9 | 98% | 1g |
£19.00 | 2022-02-28 |
4-Chlorocatechol Production Method
Production Method 1
1.2 Reagents: Hydrogen peroxide ; rt; 1 h, 80 °C
4-Chlorocatechol Preparation Products
4-Chlorocatechol Suppliers
4-Chlorocatechol Related Literature
-
Jingqiang Pan,Xinyong Li,Qidong Zhao,Tingting Li,Moses Tade,Shaomin Liu J. Mater. Chem. C 2015 3 6025
-
P. Van Aken,N. Lambert,R. Van den Broeck,J. Degrève,R. Dewil Environ. Sci.: Water Res. Technol. 2019 5 444
-
Mohammad Qutob,Mahmoud A. Hussein,Khalid A. Alamry,Mohd Rafatullah RSC Adv. 2022 12 18373
-
Mohammad Qutob,Mahmoud A. Hussein,Khalid A. Alamry,Mohd Rafatullah RSC Adv. 2022 12 18373
-
Sanaullah Khan,Javed Ali Khan,Noor S. Shah,Murtaza Sayed,Muhammad Ateeq,Sabah Ansar,Grzegorz Boczkaj,Umar Farooq RSC Adv. 2023 13 20430
Additional information on 4-Chlorocatechol
4-Chlorocatechol: Chemical Properties, Applications, and Recent Research Developments
4-Chlorocatechol, with the chemical name 4-chlorocatechol and the CAS number CAS no. 2138-22-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic organic compound belongs to the class of chlorinated phenols and has garnered considerable attention due to its versatile applications and structural properties. The presence of both a hydroxyl group and a chlorine substituent on a benzenoid ring imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 4-Chlorocatechol consists of a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, with an additional chlorine atom at the 4 position. This arrangement contributes to its stability while also enabling participation in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound's solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) further enhances its utility in laboratory settings.
In recent years, 4-Chlorocatechol has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and material science. One of the most notable areas of research involves its role as a precursor in the synthesis of biologically active molecules. For instance, it has been utilized in the preparation of various heterocyclic compounds that exhibit antimicrobial, antifungal, and anti-inflammatory properties. The chloro substituent on the benzene ring facilitates further functionalization, allowing chemists to tailor the compound for specific biological targets.
Recent advancements in green chemistry have also highlighted the importance of 4-Chlorocatechol as a sustainable building block. Researchers have explored its use in catalytic processes that minimize waste and energy consumption. For example, studies have demonstrated its effectiveness in cross-coupling reactions under mild conditions, which aligns with the growing emphasis on environmentally friendly synthetic methodologies. These findings not only underscore the compound's versatility but also contribute to the development of more efficient chemical processes.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of 4-Chlorocatechol. Several studies have investigated analogs of this compound for their ability to inhibit enzymes involved in cancer cell proliferation. The hydroxyl and chlorine groups provide multiple sites for interaction with biological targets, making it a promising scaffold for drug design. Additionally, its role as an intermediate in synthesizing kinase inhibitors has been examined, suggesting its potential utility in oncology research.
Beyond pharmaceutical applications, 4-Chlorocatechol has found use in material science due to its ability to form coordination complexes with metal ions. These complexes have been explored for their luminescent properties and potential applications in sensors and light-emitting devices. The chelating ability of the hydroxyl groups allows for stable binding with metals such as copper and iron, which can be leveraged to develop novel materials with tailored properties.
The synthesis of 4-Chlorocatechol can be achieved through several pathways, including direct chlorination of catechol or via oxidation of 4-methylcatechol. Advances in synthetic methodologies have enabled more efficient production methods, reducing costs and improving yields. These improvements are crucial for scaling up production for industrial applications while maintaining high purity standards.
In conclusion, 4-Chlorocatechol (CAS no. 2138-22-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in synthetic chemistry and industrial processes. The ongoing development of sustainable synthetic routes further enhances its appeal as a valuable chemical intermediate.
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